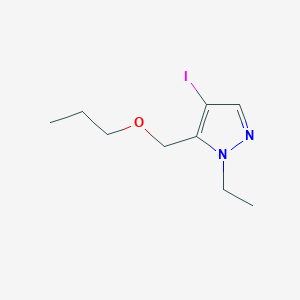

1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole

CAS No.: 1856099-23-4

Cat. No.: VC4089003

Molecular Formula: C9H15IN2O

Molecular Weight: 294.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1856099-23-4 |

|---|---|

| Molecular Formula | C9H15IN2O |

| Molecular Weight | 294.13 |

| IUPAC Name | 1-ethyl-4-iodo-5-(propoxymethyl)pyrazole |

| Standard InChI | InChI=1S/C9H15IN2O/c1-3-5-13-7-9-8(10)6-11-12(9)4-2/h6H,3-5,7H2,1-2H3 |

| Standard InChI Key | QAGRBCOZVCLPMV-UHFFFAOYSA-N |

| SMILES | CCCOCC1=C(C=NN1CC)I |

| Canonical SMILES | CCCOCC1=C(C=NN1CC)I |

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-Ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole has the systematic name 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole, reflecting its substitution pattern:

-

1-position: Ethyl group (-CH2CH3)

-

4-position: Iodo substituent (-I)

-

5-position: Propoxymethyl group (-CH2-O-CH2CH2CH3)

The molecular formula C9H15IN2O derives from the pyrazole ring (C3H4N2) and its substituents. The iodine atom contributes significant molecular weight (126.9 g/mol) and polarizability, influencing the compound’s reactivity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H15IN2O |

| Molecular Weight | 293.9 g/mol |

| Halogen Content | Iodine (43.2% by mass) |

| Boiling/Melting Points | Not reported (inferred stable) |

Structural Analogues

Comparative analysis with related pyrazole derivatives highlights the impact of substituents on properties:

The propoxymethyl group in the target compound enhances lipophilicity compared to methoxymethyl analogs, potentially improving membrane permeability in biological systems .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis is documented for 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole, analogous methods for halogenated pyrazoles suggest a multi-step approach:

-

Core Formation: Condensation of hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

-

Alkylation: Introduction of the ethyl group at the 1-position using alkylating agents like dimethyl carbonate .

-

Halogenation: Iodination via electrophilic substitution or halogen exchange (e.g., replacing bromine with iodine using NaI in acetone) .

-

Propoxymethyl Introduction: Etherification of a hydroxymethyl intermediate with propyl bromide under basic conditions .

Example Reaction Scheme:

-

Pyrazole Ring Formation:

-

N-Alkylation:

-

Iodination:

-

Propoxymethylation:

Optimization Challenges

-

Regioselectivity: Directing iodine to the 4-position requires careful control of reaction conditions to avoid byproducts .

-

Stability: The iodo group’s susceptibility to light and moisture necessitates inert atmospheres during synthesis .

Chemical Properties and Reactivity

Electrophilic and Nucleophilic Behavior

-

Iodo Substituent: Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For example, displacement with amines or thiols could yield functionalized pyrazoles .

-

Propoxymethyl Group: Stable under basic conditions but cleavable via acid-catalyzed hydrolysis to generate a hydroxymethyl derivative .

Spectroscopic Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume